N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide
Description
N-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide is a synthetic small molecule featuring a benzo[d]thiazole core substituted with a methylthio (-SMe) group at position 2 and a propanamide linker modified with a phenylsulfonyl moiety at position 4.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-23-17-19-14-8-7-12(11-15(14)24-17)18-16(20)9-10-25(21,22)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXFQUSOANWKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methyl iodide and a base such as sodium hydride.
Attachment of the Phenylsulfonyl Propanamide Moiety: This step involves the reaction of the benzo[d]thiazole derivative with 3-bromopropanoyl chloride followed by sulfonylation with phenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitrobenzo[d]thiazoles, halobenzo[d]thiazoles.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of benzo[d]thiazole are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound could be explored for similar activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole ring could facilitate binding to specific molecular targets, while the sulfonyl and propanamide groups might enhance its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide with four structurally related compounds (7q, 7r, 7s, 7t) reported in Molecules (2012) . Key differences lie in substituent groups, physicochemical properties, and inferred bioactivity.
| Compound | Substituents | Yield (%) | Purity (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | -SMe at C2; phenylsulfonyl-propanamide at C6 | N/A | N/A | N/A | Electron-withdrawing sulfonyl group |
| 7q | -Cl-pyridine; methoxybenzamide | 70 | 90.0 | 177.9–180.8 | Chloropyridine enhances hydrophobicity |
| 7r | -Cl-4-methylpyridine; methoxybenzamide | 77 | 90.0 | 166.5–168.1 | Methylpyridine improves solubility |
| 7s | Pyrimidine; methoxybenzamide | 70 | 90.0 | 169.2–171.8 | Pyrimidine may enhance DNA interaction |
| 7t | Thiazole; methoxybenzamide | 68 | 92.0 | 237.7–239.1 | Thiazole increases thermal stability |
Structural and Electronic Differences
- Substituent Effects: The target compound’s phenylsulfonyl group is a strong electron-withdrawing moiety, contrasting with the electron-donating methoxybenzamide groups in compounds 7q–7t. This difference likely impacts solubility and target binding. For example, sulfonyl groups are known to improve metabolic stability but may reduce cell permeability compared to methoxy groups .
- Heterocyclic Variations : While 7q–7t incorporate pyridine, pyrimidine, or thiazole rings, the target compound lacks these heterocycles. Such rings often enhance interactions with enzymes (e.g., kinases) via hydrogen bonding or π-π stacking, suggesting the target may have a distinct mechanism of action .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but comparisons with analogs suggest substituents significantly influence this property. For instance, 7t’s high melting point (237.7–239.1°C) correlates with its rigid thiazole ring, whereas the target’s flexible sulfonyl-propanamide linker might lower its melting point .
- Solubility : The phenylsulfonyl group in the target compound may reduce aqueous solubility compared to the methoxybenzamide analogs (7q–7t), which benefit from polar amide and ether linkages.
Biological Activity
N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C14H14N2O2S3
- Molecular Weight : Approximately 342.46 g/mol
Its structure includes a benzothiazole moiety, which is known for its diverse biological activities, combined with a phenylsulfonyl group that enhances its chemical reactivity.
Structural Features
| Feature | Description |
|---|---|
| Benzothiazole moiety | Contributes to antibacterial and antifungal properties |
| Methylthio group | Enhances solubility and reactivity |
| Phenylsulfonyl group | Potential for improved antimicrobial activity |
Antimicrobial Properties
Research indicates that compounds with similar structural characteristics to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives of benzothiazole have been evaluated for their ability to inhibit various pathogens. A study found that benzothiazole derivatives could effectively inhibit urease activity, demonstrating moderate to good efficacy in bioassays.
Antitumor Activity
The compound's structural components suggest potential antitumor properties. Similar compounds have been tested against human cancer cell lines, showing varying degrees of antiproliferative effects. For example, compounds derived from benzothiazole were evaluated for their ability to inhibit cancer cell proliferation in SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines. Some showed moderate inhibitory activities with IC50 values indicating effective concentrations .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen survival.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties by scavenging ROS, which can contribute to their therapeutic effects .
Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of related benzothiazole derivatives, it was found that certain compounds displayed significant inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 25 to 100 μg/mL, indicating strong potential for development as antimicrobial agents.
Study 2: Antitumor Activity in Cell Lines
Another investigation focused on the antiproliferative effects of benzothiazole derivatives on various cancer cell lines. Compounds similar to this compound were tested, revealing IC50 values ranging from 5.44 μM to 6.56 μM against different cancer types, suggesting promising antitumor activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a benzo[d]thiazole precursor (e.g., 2-(methylthio)benzo[d]thiazol-6-amine) with a sulfonylated propanamide derivative. Key steps include:
- Amide bond formation : Use coupling agents like HBTU or EDC in polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions. Higher temperatures (>40°C) may degrade sensitive functional groups .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms the presence of methylthio (δ ~2.5 ppm for S-CH3), phenylsulfonyl (aromatic protons at δ ~7.5–8.0 ppm), and amide protons (δ ~8–10 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₇H₁₅N₂O₃S₃: ~407.5 g/mol) .
- HPLC : Assesses purity (>95% for in vitro assays) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications to the benzo[d]thiazole or phenylsulfonyl moieties affect biological activity?
- Methodological Answer :
- Comparative SAR studies : Replace the methylthio group with halogens (e.g., Cl) or methoxy groups to evaluate antimicrobial or antitumor potency. For example:
- Chlorine substitution : Increases lipophilicity, enhancing membrane permeability and antitumor activity (e.g., IC₅₀ reduction by ~40% in MCF-7 cells) .
- Phenylsulfonyl replacement : Substituting with heteroaromatic sulfonamides (e.g., pyridine) may alter target selectivity .
- In vitro testing : Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to quantify effects .
Q. What experimental challenges arise in optimizing reaction conditions for scale-up synthesis?
- Methodological Answer :
- Solvent limitations : DMF, while effective, complicates large-scale purification. Alternatives like THF/water biphasic systems reduce environmental impact .
- Byproduct formation : Monitor intermediates via TLC to suppress dimerization of the benzo[d]thiazole core .
- Yield inconsistencies : Pilot reactions under varying pH (6–8) and catalyst loads (e.g., 1–5 mol% Pd for cross-coupling steps) to identify robust protocols .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to normalize results .
- Meta-analysis : Compare structural analogs (e.g., N-(2-methylbenzo[d]thiazol-6-yl) derivatives) to identify trends in substituent effects .
Data-Driven Research Questions
Q. What computational tools are effective in predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~3.2), bioavailability (Lipinski rule compliance), and CYP450 inhibition .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or tubulin (docking scores < −8 kcal/mol suggest strong binding) .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- Methodological Answer :
- pH-dependent degradation : Perform stability tests in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via HPLC. Benzo[d]thiazole derivatives often show >80% stability at pH 7.4 after 24 hours .
- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect sulfoxide or glucuronide metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
